molecular formula C13H17ClN2O B2917140 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride CAS No. 173944-49-5

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride

Cat. No.: B2917140
CAS No.: 173944-49-5
M. Wt: 252.74
InChI Key: YGEASGZGJJTTJN-UHFFFAOYSA-N
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Description

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a spirocyclic compound featuring a fused isoquinoline-piperidine framework with a ketone group at position 3 and a hydrochloride salt. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.75 g/mol . The base compound (without hydrochloride) has a CAS registry number 15142-87-7 and a molecular formula of C₁₃H₁₆N₂O (216.28 g/mol) . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical research.

Structurally, the spiro junction between the isoquinoline and piperidine rings imposes conformational rigidity, which is advantageous for targeting specific biological receptors. This compound is typically synthesized via multi-step organic reactions, including cyclization and salt formation, as seen in related spiro systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEASGZGJJTTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173944-49-5
Record name 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-3-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is typically synthesized through multi-step organic synthesis. One common approach involves the cyclization of an isoquinoline derivative with a piperidine ketone under acidic conditions. The process often requires meticulous control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound often involves automated processes using high-pressure reactors and continuous flow systems. This ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form N-oxides.

  • Reduction: It is susceptible to reduction, especially in the presence of hydrogenation catalysts.

  • Substitution: The compound’s spiro-center is reactive, allowing for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Utilizes agents such as m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employs hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: Uses nucleophiles like sodium methoxide under mild heating.

Major Products:

  • N-oxides

  • Reduced derivatives

  • Substituted spiro compounds

Scientific Research Applications

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a valuable tool in various research domains:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: Used in the study of enzyme interactions due to its unique structural features.

  • Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the treatment of neurological disorders.

  • Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.

Mechanism of Action

The compound’s mechanism of action is closely linked to its ability to interact with biological macromolecules. Its spiro-structure allows it to fit into enzyme active sites, potentially inhibiting their function or altering their activity. The molecular targets often include enzymes involved in neurotransmitter synthesis and metabolism, which could explain its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds share a central spiro junction but differ in ring systems, substituents, and functional groups. Key structural analogs include:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one HCl Isoquinoline + piperidine Ketone, hydrochloride C₁₃H₁₇ClN₂O 252.75 Rigid spiro core, pharma applications
Spiro[4H-pyran-3,3’-oxindole] derivatives Pyran + oxindole Cyano, aryl Varies (e.g., C₂₃H₁₈N₄O₂) ~400 High synthetic yields (75–91%), used in drug discovery
1-Acyl-spiro[piperidine-4,2'-quinolines] Piperidine + quinoline Acyl groups (e.g., benzoyl) C₂₀H₂₄N₂O 308.42 Low MS molecular ion intensity (0.5–8%)
R-4066 (Opioid analog) Naphthalene + piperidine Diphenylhexanone C₃₂H₃₇NO 451.65 Potent opioid activity
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl Indene + piperidine Ketone, hydrochloride C₁₃H₁₆ClNO 237.73 Indene ring enhances lipophilicity

Physicochemical and Spectral Properties

  • Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral spiro analogs (e.g., acylated quinolines, which are oily or solid ).
  • Stability: Low-intensity molecular ions in mass spectra (e.g., 0.5–8% for acyl-spiroquinolines ) suggest fragmentation challenges, whereas enzymatic analogs show cleaner profiles .
  • Crystallinity: Hydrochloride salts generally form crystalline solids, aiding purification, while non-salt spiro derivatives (e.g., R-4066) may require specialized crystallization .

Biological Activity

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride, also known by its CAS number 173944-49-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties and mechanisms of action.

  • Chemical Formula : C₁₃H₁₆N₂O·ClH
  • Molecular Weight : 252.74 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 95% .

Anticancer Activity

Research indicates that compounds with spiro structures, such as this compound, may exhibit significant anticancer properties. A study highlighted that spiro-flavonoids possess both in vitro and in vivo anticancer activities, suggesting a similar potential for this compound due to structural similarities .

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds have been documented extensively. For instance, spiro-flavonoids have shown effectiveness in reducing inflammation markers in various models . The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell growth through apoptosis induction.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of various spiro compounds on cancer cell lines. The results indicated that spiro compounds could induce apoptosis in breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Study 2: Inflammation Model

In a model of induced inflammation, spiro compounds were shown to significantly reduce edema and inflammatory cell infiltration. The study suggested that these compounds might inhibit the cyclooxygenase (COX) enzyme activity, which is pivotal in the inflammatory response .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in edema and inflammatory markers
MechanismInhibition of COX enzymes; modulation of NF-kB pathway

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
1H-NMRδ 4.2–4.5 ppm (piperidine CH₂), δ 7.8 ppm (isoquinoline C–H)
HPLCRetention time: 8.2 min (C18, 70% acetonitrile)
ESI-MS[M+H]⁺ = 239.7, fragments at m/z 154 (isoquinoline loss)

Q. Table 2. Optimization of Synthetic Yield

VariableOptimal ConditionYield ImprovementReference
CatalystAlCl₃ (10 mol%)78% → 92%
SolventDMF/H₂O (9:1)65% → 88%
Temperature100°C, 12 hrs70% → 85%

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